molecular formula C13H15N3O3S B4079388 2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No. B4079388
M. Wt: 293.34 g/mol
InChI Key: GMOKAGTVXKQISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, also known as MTB, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. MTB is a thiazine derivative that has shown promising results in various scientific research applications, including antibacterial, antifungal, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is not fully understood. However, it has been suggested that this compound exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. This compound may also interfere with bacterial DNA replication and protein synthesis. The antifungal activity of this compound is thought to be due to its ability to disrupt fungal cell membrane integrity. The antiviral activity of this compound may be due to its ability to inhibit viral DNA replication. The anticancer activity of this compound is thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant toxicity towards mammalian cells or animals at therapeutic doses. This compound is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys. This compound is metabolized by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It exhibits potent antibacterial, antifungal, antiviral, and anticancer activities, making it a versatile compound for various scientific research applications. This compound has minimal toxicity in vitro and in vivo, making it a safe compound to work with.
However, there are also some limitations for lab experiments with this compound. It is not a commercially available compound and must be synthesized in the lab. The synthesis method requires several steps and can be time-consuming. This compound may also exhibit different activities in different cell lines or animal models, making it important to validate its activity in various systems.

Future Directions

There are several future directions for research on 2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. One potential direction is to explore its activity against other bacterial, fungal, and viral pathogens. Another direction is to investigate its mechanism of action in more detail, particularly its anticancer activity. It would also be interesting to explore the synergistic effects of this compound with other compounds, such as antibiotics or chemotherapeutic agents. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this promising compound.

Scientific Research Applications

2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been extensively studied for its antibacterial, antifungal, antiviral, and anticancer activities. It has been shown to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound also exhibits antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
This compound has also been studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-19-9-4-2-8(3-5-9)7-15-12(18)10-6-11(17)16-13(14)20-10/h2-5,10H,6-7H2,1H3,(H,15,18)(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOKAGTVXKQISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 2
2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 3
2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 5
2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 6
2-amino-N-(4-methoxybenzyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.